molecular formula C21H20I3NO10 B1227999 Triiodothyronine glucuronide CAS No. 29919-72-0

Triiodothyronine glucuronide

Cat. No.: B1227999
CAS No.: 29919-72-0
M. Wt: 827.1 g/mol
InChI Key: YYFGGGCINNGOLE-ZDXOGFQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triiodothyronine glucuronide is a metabolite of triiodothyronine, a thyroid hormone. It is formed in the liver through the process of glucuronidation, which involves the addition of glucuronic acid to triiodothyronine. This modification increases the water solubility of triiodothyronine, facilitating its excretion from the body. This compound plays a crucial role in the metabolism and regulation of thyroid hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triiodothyronine glucuronide can be synthesized enzymatically from triiodothyronine using UDP-glucuronosyltransferase enzymes. The reaction involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid to triiodothyronine, forming this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant human UDP-glucuronosyltransferase enzymes in vitro. The reaction is carried out in a controlled environment, with optimized pH and temperature conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Triiodothyronine glucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety is cleaved off by beta-glucuronidase enzymes, regenerating triiodothyronine .

Common Reagents and Conditions:

    Hydrolysis: Beta-glucuronidase enzymes are commonly used to hydrolyze this compound.

    Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, its parent compound, triiodothyronine, can undergo such reactions.

Major Products Formed: The primary product formed from the hydrolysis of this compound is triiodothyronine .

Mechanism of Action

Triiodothyronine glucuronide exerts its effects primarily through its conversion back to triiodothyronine. Triiodothyronine then binds to thyroid hormone receptors in various tissues, regulating gene expression and influencing metabolic processes. The glucuronidation and subsequent hydrolysis of this compound are crucial for maintaining thyroid hormone homeostasis .

Comparison with Similar Compounds

    Thyroxine glucuronide: Another glucuronide conjugate of a thyroid hormone, thyroxine.

    Triiodothyronine sulfate: A sulfate conjugate of triiodothyronine.

Uniqueness: Triiodothyronine glucuronide is unique in its specific role in the glucuronidation pathway of triiodothyronine metabolism. Unlike its sulfate counterpart, this compound is primarily involved in the excretion of triiodothyronine through the bile .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can gain valuable insights into thyroid hormone metabolism and its implications for health and disease.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20I3NO10/c22-9-6-8(33-17-10(23)3-7(4-11(17)24)5-12(25)19(29)30)1-2-13(9)34-21-16(28)14(26)15(27)18(35-21)20(31)32/h1-4,6,12,14-16,18,21,26-28H,5,25H2,(H,29,30)(H,31,32)/t12-,14-,15-,16+,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFGGGCINNGOLE-ZDXOGFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20I3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184035
Record name Triiodothyronine glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

827.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Triiodothyronine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010346
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29919-72-0
Record name Triiodothyronine glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29919-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triiodothyronine glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029919720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triiodothyronine glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triiodothyronine glucuronide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C476A7CU7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Triiodothyronine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010346
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triiodothyronine glucuronide
Reactant of Route 2
Triiodothyronine glucuronide
Reactant of Route 3
Triiodothyronine glucuronide
Reactant of Route 4
Triiodothyronine glucuronide
Reactant of Route 5
Triiodothyronine glucuronide
Reactant of Route 6
Triiodothyronine glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.